Technical Guide: Diethoxy(methyl)(3,3,3-trifluoropropyl)silane
Technical Guide: Diethoxy(methyl)(3,3,3-trifluoropropyl)silane
CAS: 86876-45-1 Synonyms: Methyl(3,3,3-trifluoropropyl)diethoxysilane; 3,3,3-Trifluoropropylmethyldiethoxysilane[1]
Executive Summary
In the landscape of organosilicon chemistry, Diethoxy(methyl)(3,3,3-trifluoropropyl)silane represents a critical "bridge" molecule. Unlike standard alkylsilanes, the inclusion of the 3,3,3-trifluoropropyl group introduces unique physicochemical properties: exceptional solvent resistance, low surface energy (hydrophobicity/oleophobicity), and enhanced hydrolytic stability.
For researchers in drug development and materials science, this molecule is not merely a reagent but a functional tool. It is the primary precursor for Fluorosilicone (FVMQ) elastomers used in medical device seals and a vital surface modifier for bio-inert coatings and fluorinated chromatography phases . This guide dissects its mechanism, practical applications, and validated protocols for laboratory and pilot-scale use.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The molecule consists of a central silicon atom bonded to a stable fluoroalkyl chain, a non-reactive methyl group, and two hydrolyzable ethoxy groups.
| Property | Value | Relevance |
| CAS Number | 86876-45-1 | Global standard identifier.[1][2] |
| Molecular Formula | C₈H₁₇F₃O₂Si | Hybrid organic-inorganic structure. |
| Molecular Weight | 230.30 g/mol | -- |
| Boiling Point | ~180°C (at 760 mmHg) | High boiling point allows for stable vapor deposition. |
| Density | 1.089 g/mL | Slightly denser than water due to fluorine content. |
| Refractive Index | 1.385 | Low RI, typical of fluorinated compounds. |
| Hydrolyzable Groups | 2 x Ethoxy (-OEt) | Slower hydrolysis than methoxy, offering better process control. |
| Functional Group | 3,3,3-Trifluoropropyl | Provides chemical resistance and low surface tension.[1] |
Mechanistic Action: The Sol-Gel Process
The utility of CAS 86876-45-1 relies on Sol-Gel chemistry . The ethoxy groups are relatively stable until activated by water and a catalyst (acid or base).
The "Fluorine Effect" on Kinetics
The electron-withdrawing nature of the trifluoropropyl group exerts an inductive effect on the silicon atom. This makes the silicon slightly more electrophilic compared to non-fluorinated analogues (e.g., dimethyldiethoxysilane), potentially accelerating the initial hydrolysis step while the bulky fluoroalkyl chain can sterically hinder condensation, allowing for controlled film formation.
Mechanism Diagram
The following diagram illustrates the pathway from monomer to covalently bonded surface modification.
Caption: Step-wise mechanism of silanization. The ethoxy groups hydrolyze to form silanols, which then condense with surface hydroxyls to form a permanent siloxane bridge.
Applications in Drug Development & Life Sciences[12]
While not a drug itself, this silane is a critical excipient and tool builder in pharmaceutical R&D.
A. Fluorinated Chromatography Stationary Phases
In HPLC (High-Performance Liquid Chromatography), separating fluorinated pharmaceuticals or highly polar compounds is challenging on standard C18 columns.
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Application: Functionalizing silica particles with CAS 86876-45-1 creates a "Fluoro-Phase" column.
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Benefit: These phases exhibit "fluorophilicity" (retention of fluorinated analytes) and unique selectivity for halogenated compounds, crucial for analyzing modern fluorinated drugs (e.g., antidepressants, statins).
B. Bio-Inert Medical Device Coatings
Protein adsorption (fouling) triggers immune responses in implanted devices.
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Application: Coating titanium or glass surfaces of microfluidic chips and catheters.
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Benefit: The trifluoropropyl group lowers surface energy (< 25 mN/m), significantly reducing protein fouling and thrombogenicity compared to standard silanes.
C. Synthesis of Fluorosilicone Rubber (FVMQ)
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Application: The monomer is hydrolyzed to form cyclic trimers, which are polymerized into FVMQ elastomers.
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Benefit: Used in pharmaceutical manufacturing seals (O-rings, gaskets) that must resist aggressive cleaning solvents (CIP/SIP cycles) where standard silicone would swell and fail.
Experimental Protocols
Protocol A: Surface Silanization of Glass/Silica (Liquid Phase)
For creating hydrophobic, oleophobic surfaces on microscope slides or chromatography silica.
Materials:
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Diethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS 86876-45-1)[1][3][2][4]
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Anhydrous Ethanol (95%)
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Acetic Acid (Glacial)
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Substrate (Glass slides, piranha-cleaned)[1]
Method:
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Solution Prep: Prepare a 2% v/v solution of the silane in ethanol.
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Activation: Add 5% v/v deionized water and adjust pH to 4.5–5.5 using acetic acid. Note: This acid catalysis is vital to hydrolyze the ethoxy groups into reactive silanols.
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Hydrolysis Time: Stir at room temperature for 15–30 minutes . The solution should remain clear.
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Deposition: Immerse the clean substrate into the solution for 30–60 minutes .
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Rinse: Remove substrate and rinse vigorously with ethanol to remove physisorbed (non-bonded) silane oligomers.
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Cure: Bake the substrate at 110°C for 30 minutes .
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Why? Heat drives the condensation reaction (dehydration), converting hydrogen bonds into stable covalent siloxane (Si-O-Si) bonds.
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Protocol B: Synthesis of Fluorosilicone Pre-polymer (Hydrolysate)
For researchers synthesizing custom fluorinated polymers.
Method:
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Setup: 3-neck flask with reflux condenser, dropping funnel, and mechanical stirrer.
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Charge: Add Diethoxy(methyl)(3,3,3-trifluoropropyl)silane (1 mole) to the flask.
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Hydrolysis: Add Water (2.2 moles) with catalytic HCl (0.1%) dropwise at < 40°C. Exothermic reaction.
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Reflux: Heat to reflux (approx. 80°C) for 2–4 hours to ensure complete hydrolysis and initial condensation.
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Separation: The mixture will separate into an aqueous layer (containing ethanol/acid) and an oil layer (fluorosilicone hydrolysate).
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Purification: Wash the oil layer with water until neutral. Strip low boilers under vacuum.
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Result: A linear/cyclic oligomer mixture ready for ring-opening polymerization (if cyclics are isolated) or condensation polymerization.
Workflow: From Monomer to Application
The following decision tree helps researchers select the correct processing route based on their end-goal.
Caption: Operational workflow distinguishing between surface treatment and bulk polymer synthesis routes.
Handling & Safety (E-E-A-T)
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Flammability: Flash point is approx. 58°C. Handle in a fume hood away from ignition sources.
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Hydrolysis Hazard: Releases Ethanol upon contact with moisture. While less toxic than methanol-releasing silanes, adequate ventilation is required.
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Fluorine Specifics: Thermal decomposition (>250°C) can release toxic fluorine species (HF, fluorocarbons). Do not overheat without proper exhaust.[1]
References
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Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Link
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Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. Link
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PubChem. "Compound Summary: Diethoxy(methyl)(3,3,3-trifluoropropyl)silane." National Library of Medicine. Link
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Sigma-Aldrich. "Product Specification: Diethoxy(methyl)(3,3,3-trifluoropropyl)silane." Merck KGaA. Link
- Smith, A. L. "The Analytical Chemistry of Silicones." Chemical Analysis: A Series of Monographs on Analytical Chemistry and Its Applications, Vol 112, Wiley-Interscience, 1991. (Foundational text on silane hydrolysis kinetics).
